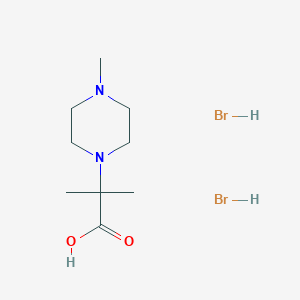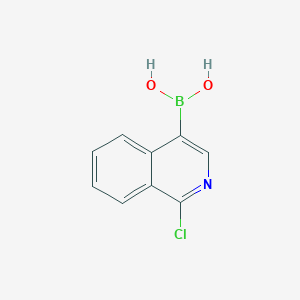
(1-Chloroisoquinolin-4-yl)boronic acid
Übersicht
Beschreibung
“(1-Chloroisoquinolin-4-yl)boronic acid” is a chemical compound with the molecular formula C9H7BClNO2 . It has a molecular weight of 207.42 g/mol .
Molecular Structure Analysis
The InChI code for “(1-Chloroisoquinolin-4-yl)boronic acid” is 1S/C9H7BClNO2/c11-9-7-4-2-1-3-6 (7)8 (5-12-9)10 (13)14/h1-5,13-14H .Chemical Reactions Analysis
Boronic acids, including “(1-Chloroisoquinolin-4-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the transfer of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
“(1-Chloroisoquinolin-4-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemosensors for Reactive Species
One of the applications involves the synthesis of novel water-soluble styrylquinolinium boronic acids for rapid detection of hypochlorite ions. These compounds undergo selective oxidation by hypochlorite, leading to significant shifts in their absorption and emission spectra. This property is leveraged to develop ratiometric optical chemosensors for ClO⁻, offering high selectivity and visual detection capabilities over other ions and reactive species (Wang et al., 2013).
Synthesis of Borylated Quinolines
Another research avenue involves the development of novel procedures for synthesizing borylated quinolines, which have potential applications in creating boron-based inhibitors for proteins like homeodomain interacting protein kinase 2 (HIPK2). These methodologies utilize palladium-catalyzed borylation of chloroquinolines, leading to compounds that could serve as pharmacological agents in biomedical research (Das et al., 2022).
Inhibition of Tyrosine Kinases
Boronic acid-containing 4-anilinoquinazolines have been synthesized as selective inhibitors for tyrosine kinases like EGFR and VEGFR2. The position of the boronic acid substituent is crucial for controlling kinase inhibition, with certain positions exhibiting significant inhibition effects. This illustrates the role of boronic acid derivatives in designing selective kinase inhibitors (Nakamura et al., 2010).
Fluorescent Intensity Changes upon Sugar Binding
Boronic acids, including derivatives of isoquinoline boronic acids, are essential in designing chemosensors for carbohydrates due to their ability to reversibly bind diol-containing compounds. This reversible binding capability, coupled with significant changes in fluorescent intensity upon sugar binding, highlights their potential in sensor design for detecting various biologically relevant molecules (Laughlin et al., 2012).
Microwave-Assisted Suzuki Coupling
The synthesis of diversified 1,3-disubstituted isoquinolines through microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline and boronic acids represents another significant application. This methodology underscores the utility of boronic acid derivatives in facilitating efficient and diverse chemical syntheses (Prabakaran et al., 2012).
Safety And Hazards
“(1-Chloroisoquinolin-4-yl)boronic acid” is potentially harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-chloroisoquinolin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWKDFYRGYBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679452 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroisoquinolin-4-yl)boronic acid | |
CAS RN |
848841-48-5 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



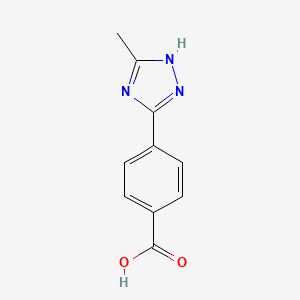




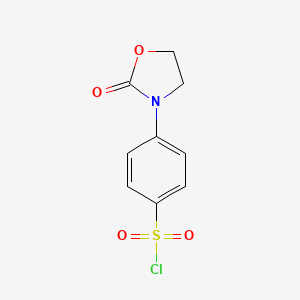
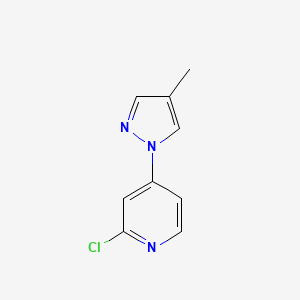
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)
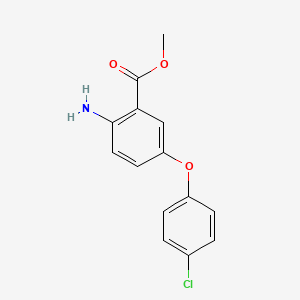

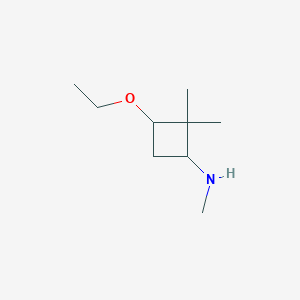
![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
